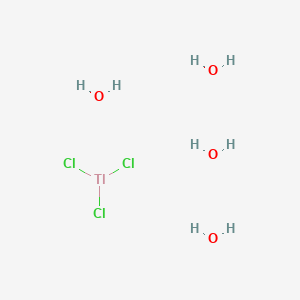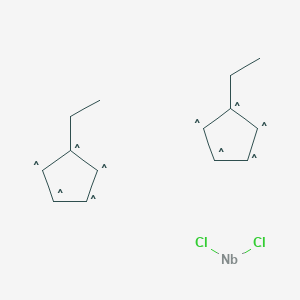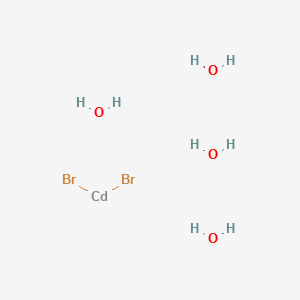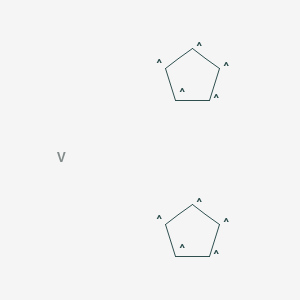
Diethylboryl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C9H19BO2
. It is characterized by its unique structure, which includes a pivalate group (derived from trimethylacetic acid) and a diethylboryl group. This compound is of interest in various fields of chemistry due to its reactivity and potential applications in synthesis and catalysis.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylboryl pivalate can be synthesized through the reaction of trimethylacetic acid (pivalic acid) with diethylborinic acid. The reaction typically involves the formation of an anhydride intermediate, which then reacts with diethylborinic acid to form the final product. The reaction conditions often include:
Temperature: Around 60°C under reduced pressure (10 mmHg) to facilitate the removal of by-products.
Solvent: An inert solvent such as toluene or hexane may be used to dissolve the reactants and control the reaction environment.
Catalysts: In some cases, a catalyst such as a Lewis acid may be employed to enhance the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylboryl pivalate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into borohydrides or other boron-containing compounds.
Substitution: The pivalate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium perborate, or other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, or thiols for substitution reactions.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethylboryl pivalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It serves as a precursor for boronic acids, which are valuable intermediates in Suzuki-Miyaura cross-coupling reactions.
Biology: In biological research, boron-containing compounds are explored for their potential in drug delivery and as enzyme inhibitors.
Medicine: Boron neutron capture therapy (BNCT) for cancer treatment utilizes boron compounds to target and destroy cancer cells.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics, which have enhanced mechanical and thermal properties.
Wirkmechanismus
The mechanism by which diethylboryl pivalate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, making it a versatile component in chemical reactions. In biological systems, boron compounds can inhibit enzymes by binding to active sites or altering the enzyme’s conformation. In BNCT, boron atoms capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells.
Vergleich Mit ähnlichen Verbindungen
Diethylboryl pivalate can be compared with other boron-containing compounds such as:
Triethylborane: A boron compound with three ethyl groups, used as a reagent in organic synthesis.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups, widely used in cross-coupling reactions.
Borate Esters: Esters of boric acid, used in various industrial applications.
Uniqueness: this compound is unique due to its combination of a pivalate group and a diethylboryl group, which imparts specific reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a potential candidate for various applications in research and industry.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for innovative solutions in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
34574-27-1 |
|---|---|
Molekularformel |
C9H19BO2 |
Molekulargewicht |
170.06 g/mol |
IUPAC-Name |
diethylboranyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H19BO2/c1-6-10(7-2)12-8(11)9(3,4)5/h6-7H2,1-5H3 |
InChI-Schlüssel |
MHSAIHVCWXTSBN-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)



![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)






